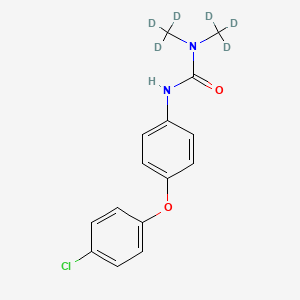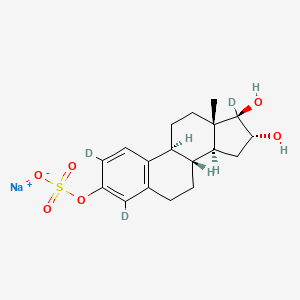
Estriol 3-O-sulfate-d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estriol 3-O-sulfate-d3 (sodium): is a deuterated form of estriol sulfate, a naturally occurring estrogen metabolite. This compound is often used in scientific research to study estrogen metabolism and its effects on various biological systems. The deuterium labeling helps in tracing and quantifying the compound in biological samples.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estriol 3-O-sulfate-d3 (sodium) typically involves the sulfation of estriol with a deuterated sulfate source. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-OH position. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of Estriol 3-O-sulfate-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Estriol 3-O-sulfate-d3 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield estriol.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Estriol
Oxidation: Estrone or other oxidized derivatives
Reduction: Dihydroestriol
Wissenschaftliche Forschungsanwendungen
Chemistry: Estriol 3-O-sulfate-d3 (sodium) is used as a tracer in studies of estrogen metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in complex biological systems.
Biology: In biological research, this compound is used to study the role of estrogen sulfates in various physiological processes, including hormone regulation and reproductive health.
Medicine: Estriol 3-O-sulfate-d3 (sodium) is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogen compounds. It is also used in the development of hormone replacement therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target estrogen receptors. It is also used in quality control processes to ensure the purity and potency of estrogen-based medications.
Wirkmechanismus
Estriol 3-O-sulfate-d3 (sodium) exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
- Estrone sulfate
- Estradiol sulfate
- Estriol sulfate
Comparison: Estriol 3-O-sulfate-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological studies. Compared to estrone sulfate and estradiol sulfate, estriol sulfate has a lower estrogenic activity but is still important in the regulation of estrogen metabolism. The deuterated form provides additional advantages in research applications, making it a valuable tool in scientific studies.
Eigenschaften
Molekularformel |
C18H23NaO6S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
sodium;[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D; |
InChI-Schlüssel |
JHJBSZBEDQZYJP-FWQJRZBHSA-M |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


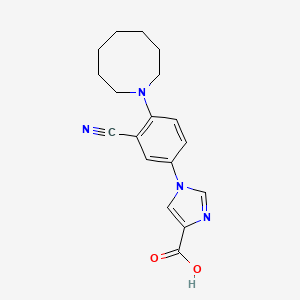
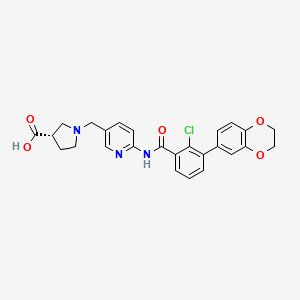
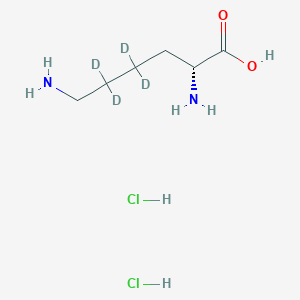

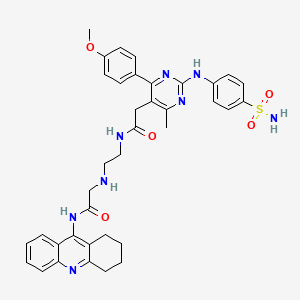
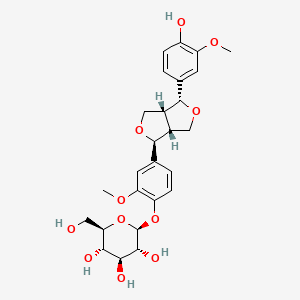

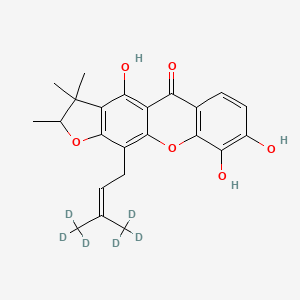
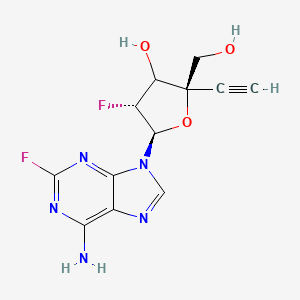
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
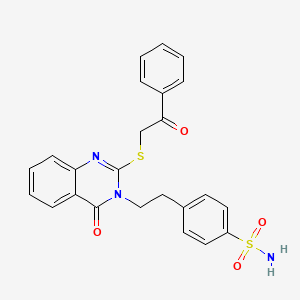
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
